6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
The compound "6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine" is a fluorinated heterocyclic molecule that belongs to the pyrazolopyridine family. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in these molecules often enhances their pharmacokinetic properties and can influence their binding affinity to biological targets .
Synthesis Analysis
The synthesis of fluorinated pyrazolopyridines can be achieved through various methods. One approach involves the condensation reactions of fluorine-containing 5-amino-1,3-disubstituted pyrazoles with fluorinated 1,3-diketones, which has been confirmed by spectral studies . Another method reported is the ultrasound-promoted regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, which offers rapid production and excellent yields . Additionally, the synthesis of related compounds, such as 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivatives, has been achieved by cyclization reactions from dichloro-substituted nicotinonitriles .
Molecular Structure Analysis
The molecular structure of pyrazolopyridine derivatives has been studied using various techniques, including X-ray diffraction. For instance, the structure of a 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compound was detailed through this method, revealing the existence of the compound as the 3-hydroxy tautomer . Furthermore, the solid-state structure of a difluorophenyl substituted pyrazolopyridine bound to CDK2 has been elucidated, showing the inhibitor's residence at the ATP purine binding site and its important hydrogen bonds with the protein backbone .
Chemical Reactions Analysis
Pyrazolopyridines can participate in various chemical reactions due to their reactive sites. For example, the synthesis of novel pyrazolopyridine derivatives has been achieved through oxidation reactions of tosylhydrazones, leading to tricyclic heterocycles via intramolecular 1,3-dipolar cycloaddition . The fluorine atoms present in these molecules can also influence their reactivity, making them suitable for further functionalization and the creation of more complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyridines are influenced by their molecular structure and the presence of substituents such as fluorine atoms. These compounds exhibit a range of properties, including high-spin states in their iron complex salts, as demonstrated by crystallographic characterization. Some of these complexes also exhibit partial spin-state transitions upon cooling . The fluorine atoms contribute to the stability and reactivity of these compounds, as seen in the synthesis of fluorinated nucleosides, which are considered mimetics of the putative transition state involved in adenosine deaminase activity .
Scientific Research Applications
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Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives
- Application: This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
- Methods: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
- Results: The advantages and drawbacks of different synthetic strategies are considered .
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Biomedical Applications of 1H-pyrazolo[3,4-b]pyridines
- Application: This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .
- Methods: The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
- Results: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
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Antibacterial Screening of 6-aryl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbxylic acids
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Organic Light Emitting Devices
- Application: Certain pyrazolo[3,4-b]pyrazines, a related class of compounds, have been used in the production of organic light emitting devices .
- Results: The use of these compounds in organic light emitting devices has been reported, but specific results or outcomes were not detailed in the search results .
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- Application: Structures of 1H-pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
- Results: More than 300,000 structures of 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
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- Application: Certain pyrazolo[3,4-b]pyrazines, a related class of compounds, have wide applications in the chemical industry such as in the production of disperse dyes and food additives .
- Results: The use of these compounds in the chemical industry has been reported, but specific results or outcomes were not detailed in the search results .
properties
IUPAC Name |
6-fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-4-5-2-3-6(8)9-7(5)11-10-4/h2-3H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYSSCSXSQEXPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=NN1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648802 | |
Record name | 6-Fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine | |
CAS RN |
920036-28-8 | |
Record name | 6-Fluoro-3-methyl-2H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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